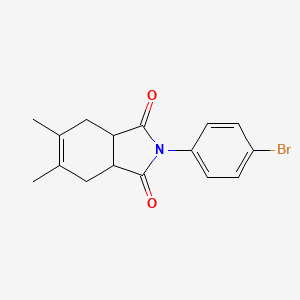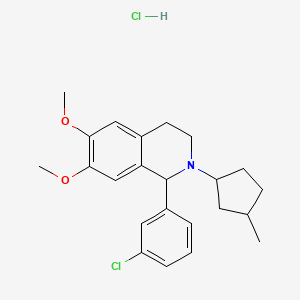![molecular formula C17H12N2OS2 B5150515 4-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]phenol](/img/structure/B5150515.png)
4-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]phenol is an organic compound that belongs to the class of phenylimidazoles. This compound is characterized by the presence of a phenol group attached to an imidazole ring, which is further substituted with two thiophene rings. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]phenol typically involves the reaction of 4,5-diphenyl-1H-imidazole with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
4-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development
Propiedades
IUPAC Name |
4-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c20-12-7-5-11(6-8-12)17-18-15(13-3-1-9-21-13)16(19-17)14-4-2-10-22-14/h1-10,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMYPYGPRIESDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorobenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5150456.png)
![1-[2-(1-Adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]propan-2-ol;hydrochloride](/img/structure/B5150469.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]-1-propanamine](/img/structure/B5150474.png)
![(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-[4-[(1S,2S)-2-hydroxycyclohexyl]piperazin-1-yl]methanone](/img/structure/B5150479.png)

![2-[2-(4-Chlorophenyl)sulfonylethyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B5150493.png)
![5-[6-(2-Methoxyanilino)pyridazin-3-yl]-2-methylbenzenesulfonamide](/img/structure/B5150507.png)
![5-ethyl-4,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5150516.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5150539.png)
![6-(2,4-Dichlorophenyl)-3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![1-(3-ethoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150552.png)
